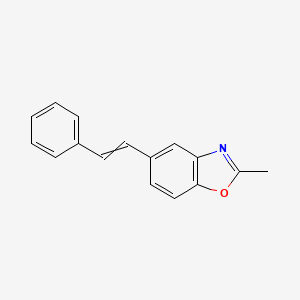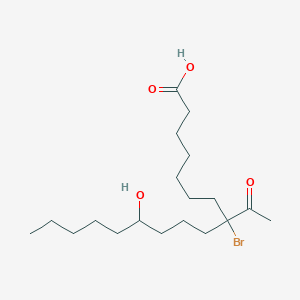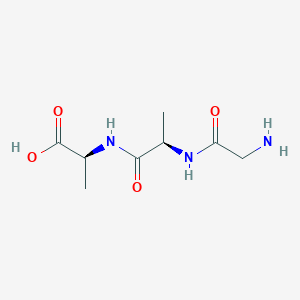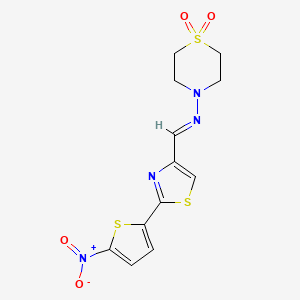
Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)-: is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a phenyl ring substituted with a methylamino carbonyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- typically involves the reaction of 2-hydroxyacetophenone with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield of the product. The use of automated systems ensures consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to the observed biological activities.
Comparaison Avec Des Composés Similaires
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Known for its use in the synthesis of natural products.
Ethanone, 1-(2-chlorophenyl)-: Used in the production of pharmaceuticals.
Ethanone, 1-(2-methylphenyl)-: Utilized in the synthesis of fragrances and flavors.
Uniqueness: Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
56045-80-8 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(2-acetylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-5-3-4-6-9(8)14-10(13)11-2/h3-6H,1-2H3,(H,11,13) |
Clé InChI |
RFNZSZFNFNPIDR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


arsanium bromide](/img/structure/B14625911.png)

![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)




![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)


